REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[C:10]([Cl:11])=[CH:9][N:8]([CH2:12][O:13][CH2:14][CH2:15][O:16]C(=O)C)[C:4]=2[N:5]=[CH:6][N:7]=1.N>CO>[Cl:1][C:2]1[C:3]2[C:10]([Cl:11])=[CH:9][N:8]([CH2:12][O:13][CH2:14][CH2:15][OH:16])[C:4]=2[N:5]=[CH:6][N:7]=1
|
Name
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4,5-Dichloro-7-(2-acetoxyethoxymethyl)pyrrolo[2,3-d]pyrimidine
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Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2Cl)COCCOC(C)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred in a pressure bottle at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at 30° C. in vacuo
|
Type
|
WASH
|
Details
|
Elution of the product from a silica gel column (15×2 cm) with 2% MeOH in CHCl3
|
Type
|
CUSTOM
|
Details
|
yielded a colorless compound
|
Type
|
CUSTOM
|
Details
|
after evaporation of all the appropriate UV
|
Type
|
CUSTOM
|
Details
|
absorbing fractions
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2Cl)COCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |